molecular formula C14H20N2O4S B5509278 N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide

N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide

Cat. No.: B5509278
M. Wt: 312.39 g/mol
InChI Key: YYZVEBJYTHVQFA-UHFFFAOYSA-N
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Description

N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11437830 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Asymmetric Benzylic C-H Activation

Tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinate]dirhodium catalyzed decomposition of methyl aryldiazoacetates in the presence of substituted ethylbenzenes results in benzylic C-H activation by means of a rhodium-carbenoid-induced C-H insertion. This process demonstrates the potential of sulfonyl compounds in catalytic asymmetric synthesis, highlighting their role in creating regioselective and enantioselective products, which is crucial for the development of pharmaceuticals and fine chemicals (Davies, H., Jin, Qihui, Ren, P., & Kovalevsky, A., 2002).

Hydrogen Bonding in Aromatic Sulfonamides

The study of hydrogen bonding in the crystal structure of secondary aromatic sulfonamides, including those with methoxy groups on the benzene rings, reveals the intricate hydrogen-bonding patterns and their impact on chiral crystallization. This research provides insights into the structural and electronic properties of sulfonamide compounds, which are relevant to drug design and material science applications (Kikkawa, Shoko et al., 2019).

Antitumor Activity of Sulfonamides

Compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, revealing the potential of specific sulfonamides as potent cell cycle inhibitors. This research underscores the therapeutic applications of sulfonamides in cancer treatment, highlighting their role in disrupting cellular processes critical for tumor growth (Owa, T. et al., 2002).

Electrolytes for Rechargeable Lithium Batteries

Sulfones with oligoethylene glycol segments have been synthesized and tested for their application in rechargeable lithium batteries. These compounds exhibit unique electrochemical properties, such as wide electrochemical stability windows, making them suitable as electrolytes in energy storage devices. The study contributes to the development of more efficient and durable lithium batteries, essential for renewable energy technologies (Sun, Xiao‐Guang & Angell, C., 2005).

Synthesis and Characterization of Antimicrobial Sulfonamides

A series of novel sulfonamides have been synthesized and characterized for their antimicrobial properties. This research highlights the potential of sulfonamide derivatives as effective antibacterial and antifungal agents, contributing to the development of new treatments for infectious diseases (Patil, Bhimagouda S. et al., 2010).

Properties

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-15-14(17)13-5-4-10-16(13)21(18,19)12-8-6-11(20-2)7-9-12/h6-9,13H,3-5,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVEBJYTHVQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.